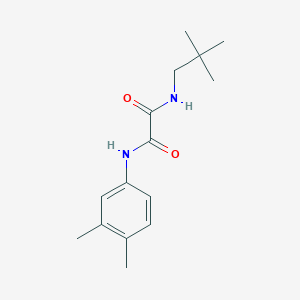

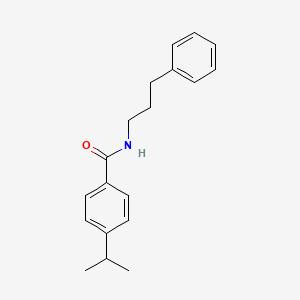

![molecular formula C19H17N5O3S3 B4630776 3-amino-4,6-dimethyl-N-{4-[(1,3-thiazol-2-ylamino)sulfonyl]phenyl}thieno[2,3-b]pyridine-2-carboxamide](/img/structure/B4630776.png)

3-amino-4,6-dimethyl-N-{4-[(1,3-thiazol-2-ylamino)sulfonyl]phenyl}thieno[2,3-b]pyridine-2-carboxamide

Descripción general

Descripción

This compound belongs to a class of organic molecules known for their complex synthesis and broad range of chemical and physical properties. These compounds are typically explored for their potential in various applications due to their unique molecular structures which offer distinct chemical reactivities and physical characteristics.

Synthesis Analysis

The synthesis of compounds related to thieno[2,3-b]pyridines involves several key steps, including the formation of N-(2-carboxy-thieno[2,3-b]pyridin-3-yl)formamidines and their esters, achieved through reactions of 3-amino-thieno[2,3-b]pyridine-2-carboxylic acids with specific reagents or by the transformation of 4-oxo-4H-pyrido[3',2':4,5]thieno[3,2-d]1,3-oxazines with amines. These compounds have shown significant antianaphylactic activity, indicating a potential for therapeutic use (Wagner et al., 1993).

Molecular Structure Analysis

The molecular structure of thieno[2,3-b]pyridine derivatives, including the target compound, is characterized by a fused ring system that incorporates thieno and pyridine rings. This structure is crucial for the compound's chemical reactivity and interactions. The exact arrangement of substituents around the core structure significantly impacts its chemical and physical properties.

Chemical Reactions and Properties

Thieno[2,3-b]pyridines undergo various chemical reactions, including nucleophilic substitutions, cycloadditions, and electrophilic substitutions, depending on the functional groups present. These reactions are essential for the further functionalization of the compound and the introduction of new pharmacophoric elements. For example, reactions of pyridine-2(1H)-thione in heterocyclic synthesis led to the creation of thio-substituted ethyl nicotinate, thieno[2,3-b]pyridine, and pyridothienopyrimidine derivatives with antimicrobial activities (Gad-Elkareem et al., 2011).

Aplicaciones Científicas De Investigación

Heterocyclic Synthesis and Medicinal Applications

Heterocyclic Compound Synthesis : The compound has been utilized as a precursor in the synthesis of various heterocyclic derivatives, including pyrazole, pyridine, and pyrimidine derivatives. Such compounds are synthesized due to their potential applications in medicinal chemistry, such as antimicrobial, anti-inflammatory, and anticancer activities. For instance, Fadda et al. (2012) described the use of related enaminonitriles in synthesizing new pyrazole, pyridine, and pyrimidine derivatives, showcasing the versatility of such compounds in heterocyclic synthesis (Fadda, Etman, El-Seidy, & Elattar, 2012).

Antimicrobial and Anti-inflammatory Activity : Gad-Elkareem et al. (2011) focused on synthesizing thio-substituted ethyl nicotinate, thieno[2,3-b]pyridine, and pyridothienopyrimidine derivatives, evaluating their antimicrobial activities. This research underscores the interest in developing new compounds with potential therapeutic benefits (Gad-Elkareem, Abdel-fattah, & Elneairy, 2011).

Polymer Science

- Fluorinated Polyamide Synthesis : Liu et al. (2013) reported on the synthesis of novel soluble fluorinated polyamides containing pyridine and sulfone moieties. Such materials exhibit high thermal stability, low dielectric constants, and high transparency, making them suitable for applications in the electronics industry (Liu, Wu, Sun, Yu, Jiang, & Sheng, 2013).

Anticancer Research

- Anticancer Agents Development : Redda and Gangapuram (2007) discussed the synthesis of substituted 1,3,4-oxadiazolyl tetrahydropyridines as anticancer agents, highlighting the compound's role in developing new therapeutic options for cancer treatment (Redda & Gangapuram, 2007).

Propiedades

IUPAC Name |

3-amino-4,6-dimethyl-N-[4-(1,3-thiazol-2-ylsulfamoyl)phenyl]thieno[2,3-b]pyridine-2-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H17N5O3S3/c1-10-9-11(2)22-18-14(10)15(20)16(29-18)17(25)23-12-3-5-13(6-4-12)30(26,27)24-19-21-7-8-28-19/h3-9H,20H2,1-2H3,(H,21,24)(H,23,25) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JCSHDOWJPNDUQR-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=NC2=C1C(=C(S2)C(=O)NC3=CC=C(C=C3)S(=O)(=O)NC4=NC=CS4)N)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H17N5O3S3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

459.6 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-amino-4,6-dimethyl-N-[4-(1,3-thiazol-2-ylsulfamoyl)phenyl]thieno[2,3-b]pyridine-2-carboxamide | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

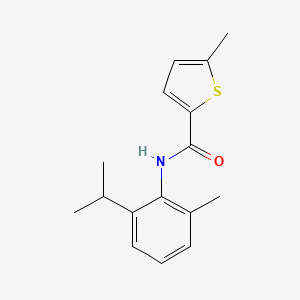

![3-amino-N-(3-hydroxypropyl)-7,7-dimethyl-7,8-dihydro-5H-pyrano[4,3-b]thieno[3,2-e]pyridine-2-carboxamide](/img/structure/B4630697.png)

![3-{[(3-fluoro-4-methylphenyl)amino]carbonyl}-1-methyl-1H-pyrazole-4-carboxylic acid](/img/structure/B4630698.png)

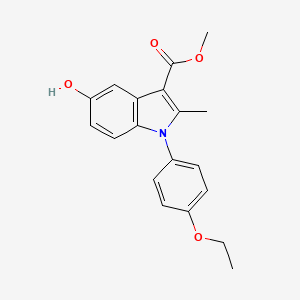

![methyl {4-bromo-2-[(3-methyl-2,4-dioxo-1,3-thiazolidin-5-ylidene)methyl]phenoxy}acetate](/img/structure/B4630700.png)

![1-[(1-methyl-1H-pyrazol-4-yl)sulfonyl]-N-{1-[3-(trifluoromethyl)benzyl]-1H-pyrazol-4-yl}-3-piperidinecarboxamide](/img/structure/B4630726.png)

![N-[2-(cyclohexylthio)ethyl]-4-[(phenylthio)methyl]benzamide](/img/structure/B4630745.png)

![2-{[4-allyl-5-(4-ethyl-5-methyl-3-thienyl)-4H-1,2,4-triazol-3-yl]thio}acetamide](/img/structure/B4630750.png)

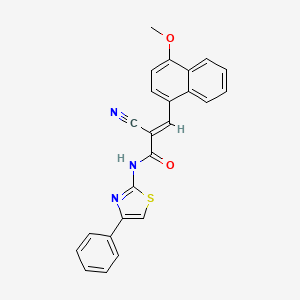

![4-[(4-{[2-(3-chlorophenyl)-5-methyl-1,3-oxazol-4-yl]methyl}-1-piperazinyl)methyl]-6-ethoxy-2H-chromen-2-one](/img/structure/B4630772.png)

![2-(2-bromo-4-tert-butylphenoxy)-N'-[(4-chlorophenoxy)acetyl]acetohydrazide](/img/structure/B4630780.png)